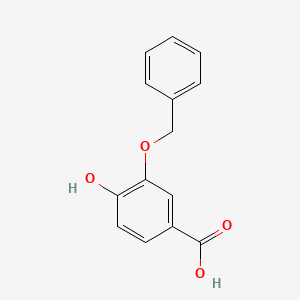

3-(Benzyloxy)-4-hydroxybenzoic acid

Übersicht

Beschreibung

3-(Benzyloxy)-4-hydroxybenzoic acid is a chemical compound. It is used as a pharmaceutical intermediate . It is also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester . It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .

Molecular Structure Analysis

The molecular formula of this compound is C14H12O3 . The molecular weight is 228.24 .

Chemical Reactions Analysis

This compound can be used as a reactant for Microwave Suzuki-Miyaura coupling . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point range of 133 - 137 °C . It is insoluble in water .

Wissenschaftliche Forschungsanwendungen

Hydrolysis and Metabolism

Parabens, which are esters of 4-hydroxybenzoic acid, undergo hydrolysis in human and animal skin, producing 4-hydroxybenzoic acid as a metabolite. This process is facilitated by carboxylesterases, highlighting the metabolic pathways these compounds undergo post-dermal exposure. The comparison between human and minipig skin metabolism suggests the suitability of minipigs as a model for assessing dermal absorption and hydrolysis of parabens (Jewell et al., 2007).

Synthesis and Characterization

New polymer syntheses involving linear and branched poly(3-hydroxy-benzoates) demonstrate the versatility of 3-hydroxybenzoic acid derivatives in creating materials with specific physical properties, like solubility and crystallinity (Kricheldorf et al., 1982). Furthermore, novel ester/hybrid derivatives of 3-Hydroxy benzoic acid have been synthesized, showing potential antibacterial activity, highlighting their relevance in developing new chemotherapeutic agents (Satpute et al., 2018).

Molecular Interactions and Applications

Studies on the anaerobic metabolism of 3-Hydroxybenzoate in bacteria like Thauera aromatica shed light on the biochemical pathways utilized by microorganisms to degrade environmental contaminants, offering insights into bioremediation strategies (Laempe et al., 2001). Additionally, research on molecularly imprinted polymers using ionic liquids for the removal of 4-Hydroxy benzoic acid, a metabolite of Paraben, from the environment demonstrates innovative approaches to mitigating the effects of emerging contaminants (Das et al., 2021).

Environmental Impact and Degradation

Investigations into the photodegradation of parabens, including benzylparaben and derivatives of 4-hydroxybenzoic acid, in aquatic environments using UV light and hydrogen peroxide provide crucial data on the fate and transformation of these compounds in nature, informing water treatment and environmental protection measures (Gmurek et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .

Mode of Action

The mode of action of 3-(Benzyloxy)-4-hydroxybenzoic acid is likely to involve interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo a reaction where a hydrogen atom at the benzylic position is removed, a process that can be resonance stabilized .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways, including those involving reactions at the benzylic position .

Result of Action

The compound’s interactions at the benzylic position could potentially lead to various molecular and cellular changes .

Eigenschaften

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFZIBGGMNFCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2926308.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)

![5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2926312.png)

![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde](/img/structure/B2926320.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)

![5-(pyridin-4-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2926327.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)